molecular formula C14H16N2 B118833 (1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine CAS No. 157160-17-3

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B118833
CAS No.: 157160-17-3
M. Wt: 212.29 g/mol
InChI Key: XTKDSQFTLMREPE-GFCCVEGCSA-N
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Description

“(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine” is a chemical compound with the molecular weight of 122.17 . It is stored in an inert atmosphere at a temperature of 2-8°C . The compound is available in liquid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy, has been disclosed . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m1/s1 . The InChI key is PDNHLCRMUIGNBV-ZCFIWIBFSA-N .


Chemical Reactions Analysis

In a study, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is stored in an inert atmosphere at a temperature of 2-8°C . The compound has a molecular weight of 122.17 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Properties

IUPAC Name

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15-14/h2-10,12,16H,11H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDSQFTLMREPE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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